Cas no 393565-62-3 (N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide)

N-5-(Methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide is a heterocyclic compound featuring a cyclohexanecarboxamide core linked to a 1,3,4-thiadiazole ring with a methylsulfanyl substituent. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The thiadiazole moiety enhances biological activity, while the cyclohexane ring contributes to structural stability. Its sulfur-containing groups may facilitate interactions with biological targets, suggesting potential applications in drug discovery, particularly for antimicrobial or enzyme-inhibiting agents. The compound's well-defined synthesis route allows for precise modifications, enabling tailored derivatives for specific research needs. Its balanced lipophilicity and molecular weight make it suitable for further optimization in medicinal chemistry.
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide structure
393565-62-3 structure
Product Name:N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide
CAS No:393565-62-3
MF:C10H15N3OS2
MW:257.375599145889
CID:6016179
PubChem ID:4623945
Update Time:2025-10-24

N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide
    • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
    • Cyclohexanecarboxamide, N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-
    • IFLab1_001797
    • SR-01000006540-1
    • WAY-277282
    • 393565-62-3
    • AB00434616-04
    • F0509-0694
    • N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
    • SMR000018467
    • Oprea1_379589
    • SR-01000006540
    • HMS1417B15
    • MLS000100769
    • AKOS003015502
    • CHEMBL1402646
    • N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE
    • HMS2249M11
    • Inchi: 1S/C10H15N3OS2/c1-15-10-13-12-9(16-10)11-8(14)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,12,14)
    • InChI Key: YVVLNMONUVDKBW-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NN=C(SC)S2)=O)CCCCC1

Computed Properties

  • Exact Mass: 257.06565446g/mol
  • Monoisotopic Mass: 257.06565446g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • pka: 9.05±0.50(Predicted)

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Additional information on N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide

Research Brief on N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide (CAS: 393565-62-3)

In recent years, the compound N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide (CAS: 393565-62-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiadiazole and cyclohexane carboxamide structure, has shown promising potential in various therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide involves a multi-step process that leverages the reactivity of thiadiazole derivatives. Recent studies have optimized the synthetic pathways to improve yield and purity, which is critical for its application in drug development. The compound's structural features, including the methylsulfanyl group, contribute to its ability to interact with biological targets, making it a candidate for further pharmacological investigation.

Pharmacological studies have revealed that N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide exhibits notable activity against a range of enzymes and receptors. Specifically, it has been investigated for its inhibitory effects on kinases and other signaling molecules involved in inflammatory and proliferative diseases. Preliminary in vitro and in vivo data suggest that this compound could serve as a lead molecule for the development of novel therapeutics targeting conditions such as cancer and autoimmune disorders.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential as an antimicrobial agent. Studies have demonstrated its efficacy against certain bacterial and fungal strains, highlighting its versatility. The mechanism of action appears to involve disruption of microbial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Despite these promising findings, challenges remain in the development of N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic preclinical studies. Recent advancements in formulation technology, including the use of nanoparticles and prodrug strategies, may offer solutions to these challenges.

In conclusion, N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide represents a compelling area of research in chemical biology and drug discovery. Its diverse biological activities and potential therapeutic applications make it a valuable candidate for further investigation. Continued research efforts should focus on optimizing its pharmacological profile and advancing it through the drug development pipeline.

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